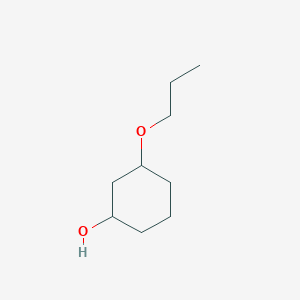

3-Propoxycyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-propoxycyclohexan-1-ol |

InChI |

InChI=1S/C9H18O2/c1-2-6-11-9-5-3-4-8(10)7-9/h8-10H,2-7H2,1H3 |

InChI Key |

ZQAYQEUORAQUBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1CCCC(C1)O |

Origin of Product |

United States |

Structural Context and Significance in Organic Chemistry

The chemical structure of 3-propoxycyclohexan-1-ol consists of a six-membered cyclohexane (B81311) ring. Attached to this ring are two key functional groups: a hydroxyl (-OH) group at the C-1 position and a propoxy (–O–CH₂CH₂CH₃) group at the C-3 position. The presence of the cyclohexane ring, which typically adopts a stable chair conformation, and two substituents gives rise to significant stereoisomerism.

The relationship between the hydroxyl and propoxy groups on the cyclohexane ring can be either cis or trans. In the cis isomer, both substituents are on the same face of the ring (either both axial or both equatorial, or one of each depending on the chair conformation). In the trans isomer, they are on opposite faces. Each of these geometric isomers also has enantiomers, as the C-1 and C-3 atoms are chiral centers. This results in a total of four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R).

The interplay between the bulky propoxy group and the hydroxyl group influences the conformational equilibrium of the cyclohexane ring. In the most stable chair conformation, bulky substituents preferentially occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions. dokumen.pub The specific conformational preferences would be a subject of interest for detailed computational and spectroscopic studies.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Functional Groups | Secondary Alcohol, Ether |

| Chiral Centers | C-1, C-3 |

| Possible Stereoisomers | (1R,3R), (1S,3S), (1R,3S), (1S,3R) |

Overview of Research Trajectories

Established Synthetic Pathways to this compound

The construction of the this compound structure can be achieved through several logical synthetic sequences, primarily starting from commercially available cyclohexanone (B45756) derivatives. These pathways rely on fundamental organic reactions, including etherification and carbonyl reduction.

Conventional methods for synthesizing this compound typically involve a two-step sequence starting from a precursor molecule that already contains one of the desired functional groups or a group that can be readily converted into one. Two plausible and efficient routes are outlined below, starting from 3-hydroxycyclohexanone (B1200884).

Pathway A: From 3-Hydroxycyclohexanone

A highly logical precursor for the synthesis of this compound is 3-hydroxycyclohexanone nih.govchemspider.com. This starting material contains both the ketone and alcohol functionalities, which can be chemically manipulated in a sequential manner.

Route 1: Propoxylation followed by Reduction. This is arguably the more direct approach. The hydroxyl group of 3-hydroxycyclohexanone is first converted to a propoxy ether, followed by the reduction of the ketone to the target alcohol.

O-Propylation: The ether linkage is formed via a Williamson ether synthesis. The hydroxyl group of 3-hydroxycyclohexanone is deprotonated with a suitable base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with a propyl electrophile, typically 1-bromopropane (B46711) or 1-iodopropane, to yield 3-propoxycyclohexan-1-one.

Ketone Reduction: The resulting 3-propoxycyclohexan-1-one is then subjected to a reduction reaction to convert the carbonyl group into a hydroxyl group. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are effective for this transformation, yielding a racemic mixture of cis- and trans-3-propoxycyclohexan-1-ol.

Route 2: Reduction followed by Propoxylation. An alternative route involves first reducing the ketone of 3-hydroxycyclohexanone to afford cyclohexane-1,3-diol.

Diol Formation: Reduction of 3-hydroxycyclohexanone with a reducing agent like NaBH₄ provides cyclohexane-1,3-diol.

Selective O-Propylation: The subsequent Williamson ether synthesis on the diol presents a significant challenge of regioselectivity. Since both hydroxyl groups are secondary, achieving selective propylation at only one of the two positions is difficult and would likely result in a mixture of the desired mono-ether, the di-ether (1,3-dipropoxycyclohexane), and unreacted diol, necessitating complex purification steps. This makes Route 1 the more synthetically viable conventional pathway.

The following table outlines plausible reaction conditions for the more efficient pathway (Route 1).

| Step | Reaction | Reagents and Conditions | Product |

| 1 | O-Propylation | 1. Sodium Hydride (NaH), THF, 0 °C to RT2. 1-Bromopropane (CH₃CH₂CH₂Br) | 3-Propoxycyclohexan-1-one |

| 2 | Ketone Reduction | Sodium Borohydride (NaBH₄), Methanol (MeOH), 0 °C to RT | rac-3-Propoxycyclohexan-1-ol |

Note: The conditions presented are illustrative of standard laboratory procedures for these types of transformations.

For large-scale production, considerations such as cost, safety, and efficiency become paramount. While specific industrial processes for this compound are not widely documented, general principles of process chemistry suggest that pathways utilizing robust and selective catalysis would be favored.

Rhodium-catalyzed reactions are powerful tools in modern organic synthesis, known for their high efficiency and selectivity in various transformations, including isomerizations. chemspider.comacs.org For instance, rhodium catalysts can facilitate the isomerization of allylic alcohols into enols or enolates, which can then be trapped or further reacted.

The application of rhodium-catalyzed isomerization to the direct synthesis of this compound is speculative and not described in established literature. A hypothetical pathway could involve the isomerization of a different, more accessible propoxy-substituted cyclohexene (B86901) derivative into an enol or enolate intermediate that could then be protonated or reduced to the desired product. However, without specific precursors and documented catalytic systems, this remains a theoretical approach. The development of such a process would require significant research to identify a suitable starting material and a rhodium catalyst capable of effecting the desired selective isomerization with high yield and selectivity.

Industrial Scale Synthesis Processes

Stereoselective Synthesis of this compound Isomers

The structure of this compound contains two stereocenters (at C1 and C3), meaning it can exist as different stereoisomers. The synthesis can be designed to selectively produce specific isomers, which is often crucial for applications in fields like materials science and pharmaceuticals.

To produce an enantiomerically pure or enriched form of this compound, chiral reagents or catalysts must be employed.

Asymmetric Reduction: A common and effective strategy is the enantioselective reduction of the prochiral ketone, 3-propoxycyclohexan-1-one. This can be achieved using chiral reducing agents.

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst. Depending on which enantiomer of the catalyst is used, the reduction can be directed to produce either the (R,R) or (S,S) enantiomer of the alcohol with high enantiomeric excess.

Noyori Asymmetric Hydrogenation: Another powerful technique involves the hydrogenation of the ketone using a chiral ruthenium-phosphine catalyst under a hydrogen atmosphere.

Kinetic Resolution: An alternative method starts with the racemic mixture of this compound. A chiral reagent or enzyme (e.g., a lipase) is used to selectively react with one enantiomer faster than the other. For example, an enzymatic acylation could selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol from the acylated product.

Diastereoselectivity in this context refers to the relative orientation of the hydroxyl and propoxy groups, which can be either cis (on the same face of the ring) or trans (on opposite faces). The diastereochemical outcome is primarily determined during the reduction of 3-propoxycyclohexan-1-one.

Substrate-Controlled Reduction: The reduction of a substituted cyclohexanone is often governed by steric and electronic effects. The bulky propoxy group at the C3 position will preferentially occupy the equatorial position in the most stable chair conformation of the ring.

Equatorial Attack: Hydride reagents, such as NaBH₄, typically approach the carbonyl group from the less sterically hindered axial face. This "equatorial attack" leads to the formation of the trans isomer, where the newly formed hydroxyl group is in the equatorial position.

Axial Attack: The use of bulkier reducing agents (e.g., lithium tri-sec-butylborohydride, L-Selectride®) can favor "axial attack," resulting in the formation of the cis isomer, where the hydroxyl group is in the axial position.

The predictable nature of these reductions allows for a degree of control over the diastereomeric ratio of the final product.

| Reduction Approach | Hydride Trajectory | Expected Major Diastereomer |

| Sterically Unhindered Reagent (e.g., NaBH₄) | Equatorial Attack | trans-3-Propoxycyclohexan-1-ol |

| Sterically Hindered Reagent (e.g., L-Selectride®) | Axial Attack | cis-3-Propoxycyclohexan-1-ol |

Note: The table illustrates the general principles of diastereoselective reduction of substituted cyclohexanones.

Reactivity and Reaction Mechanisms of 3 Propoxycyclohexan 1 Ol

Mechanistic Elucidation of 3-Propoxycyclohexan-1-ol Transformations

The reactivity of this compound is dictated by the interplay of its secondary alcohol and propoxy ether functional groups. Mechanistic studies on analogous compounds suggest that reactions can be initiated at either of these sites, often influenced by the reaction conditions.

The principal bonds susceptible to activation and cleavage in this compound are the C-O bonds of the ether and the alcohol, the O-H bond of the alcohol, and the C-H bond at the carbinol carbon.

C-O Bond Cleavage (Ether): The cleavage of the propoxy group's C-O bond is a characteristic reaction of ethers, typically requiring harsh conditions and the presence of strong acids, such as hydrohalic acids (HBr or HI). longdom.orgwikipedia.org The reaction proceeds via protonation of the ether oxygen, forming an oxonium ion. wikipedia.org Subsequently, a nucleophile (e.g., Br⁻) attacks one of the adjacent carbon atoms. For the propoxy group, the attack will likely occur at the less sterically hindered propyl carbon via an Sₙ2 mechanism, yielding 1-halopropane and 1,3-cyclohexanediol (B1223022). wikipedia.org Cleavage at the cyclohexyl carbon would be less favorable due to steric hindrance.

C-O Bond Cleavage (Alcohol): The C-O bond of the secondary alcohol can be cleaved after protonation of the hydroxyl group in the presence of a strong acid. This converts the hydroxyl into a good leaving group (water), generating a secondary carbocation at C-1 of the cyclohexane (B81311) ring. This carbocation can then be attacked by a nucleophile or undergo elimination.

O-H Bond Activation: The O-H bond of the alcohol is the most acidic bond in the molecule and is readily cleaved in the presence of a base to form an alkoxide. This activation is the first step in many reactions, including Williamson ether synthesis or oxidation.

C-H Bond Activation: The C-H bond at the C-1 position (the carbon bearing the hydroxyl group) can be activated during oxidation reactions. These reactions typically involve the removal of this hydrogen, leading to the formation of a ketone.

A study on the selective cleavage of C-O bonds in asymmetric ethers and alcohols using dissociative electron attachment revealed that the fragmentation is highly selective and depends on the nature of the alkyl groups. rsc.org While not specific to this compound, this research underscores the potential for selective bond cleavage within the molecule under specific energetic conditions. rsc.org

While specific intramolecular rearrangements for this compound are not documented, its structure allows for the possibility of such reactions under certain conditions, particularly those involving carbocation intermediates. For instance, acid-catalyzed dehydration could lead to a carbocation at C-1, which could potentially trigger hydride shifts within the cyclohexane ring to form a more stable carbocation, although in this symmetric ring system, such a shift would be degenerate unless other substituents are present.

A more plausible intramolecular reaction would be the formation of a cyclic ether (an oxabicyclo compound) if the propoxy group were replaced with a functional group capable of acting as a leaving group, and the alcohol oxygen acted as an internal nucleophile. For example, conversion of the alcohol to a tosylate followed by treatment with a base could, in principle, lead to an intramolecular Sₙ2 reaction with a different part of the molecule if a suitable electrophilic site were present. Studies on the intramolecular cyclization of substituted cyclohexenols have demonstrated the feasibility of forming complex bicyclic systems. researchgate.net Similarly, intramolecular reactions of unsaturated terminal epoxides can yield bicyclo[4.1.0]heptan-2-ols, highlighting the potential for ring-forming reactions in substituted cyclohexanes. organic-chemistry.org

Functional Group Interconversions of the Alcohol and Ether Moieties

The alcohol and ether groups in this compound can undergo a variety of interconversions, which are fundamental transformations in organic synthesis. fiveable.mesolubilityofthings.com

Oxidation of the Alcohol: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone, yielding 3-propoxycyclohexan-1-one. fiveable.meimperial.ac.uk This is a common and high-yielding transformation. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and reaction scale.

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium (B92312) chlorochromate (PCC) | 3-Propoxycyclohexan-1-one | Dichloromethane (DCM), Room Temp |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | 3-Propoxycyclohexan-1-one | -78 °C to Room Temp |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 3-Propoxycyclohexan-1-one | Acetone, 0 °C to Room Temp |

| A representative table based on general oxidation reactions of secondary alcohols. imperial.ac.uk |

Conversion of Alcohol to Alkyl Halide: The hydroxyl group can be converted into a leaving group (e.g., by protonation with a strong acid) and subsequently displaced by a halide to form a 1-halo-3-propoxycyclohexane. ncert.nic.in Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also effective for this transformation.

Etherification of the Alcohol: The alcohol can be deprotonated with a strong base (like NaH) to form an alkoxide, which can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to produce a 1-alkoxy-3-propoxycyclohexane.

Ether Cleavage: As mentioned in section 3.1.1, the propoxy ether can be cleaved under strongly acidic conditions (e.g., HBr or HI) to yield 1,3-cyclohexanediol and a propyl halide. longdom.orgwikipedia.org

Catalyzed Reactions of this compound

Catalysis is crucial for controlling the reaction pathways of bifunctional molecules like this compound.

In the presence of an acid catalyst, both the ether and alcohol oxygens can be protonated, opening up several reaction possibilities. libretexts.org

Dehydration of the Alcohol: Protonation of the hydroxyl group, followed by the loss of water, generates a secondary carbocation at the C-1 position. libretexts.org This intermediate can then lose a proton from an adjacent carbon (C-2 or C-6) to form an alkene, resulting in 3-propoxycyclohex-1-ene. This elimination reaction is typically favored at higher temperatures. libretexts.org

Ether Cleavage: As detailed previously, protonation of the ether oxygen initiates its cleavage. wikipedia.org In a study on the alcoholysis of cyclohexene (B86901) oxide catalyzed by an alumosilicate catalyst, the formation of 2-alkoxycyclohexanol was the main reaction, but side reactions forming ethers were also observed, indicating the complex interplay of acid-catalyzed pathways. cas.cz

Esterification: In the presence of a carboxylic acid and an acid catalyst (Fischer esterification), the alcohol can be converted to the corresponding ester. The ether group is generally unreactive under these conditions.

| Reaction | Catalyst | Major Product |

| Dehydration | H₂SO₄, heat | 3-Propoxycyclohex-1-ene |

| Ether Cleavage | HBr (excess), heat | 1,3-Cyclohexanediol |

| Esterification | Acetic Acid, H₂SO₄ | 3-Propoxycyclohexyl acetate |

| A representative table of predicted acid-catalyzed reactions. |

Base-catalyzed reactions of this compound primarily involve the deprotonation of the alcohol group. youtube.com

Alkoxide Formation and Subsequent Reactions: The primary role of a base is to generate the corresponding cyclohexalkoxide. This nucleophilic species can then participate in various reactions. For example, it can react with an alkyl halide to form a new ether (Williamson ether synthesis).

Elimination Reactions: If the alcohol is first converted to a species with a good leaving group (e.g., a tosylate), a strong, non-nucleophilic base (like DBU or potassium tert-butoxide) can promote an E2 elimination reaction to form 3-propoxycyclohex-1-ene.

Halogenation at α-Carbon to a Ketone: While not a direct reaction of this compound, if it is first oxidized to 3-propoxycyclohexanone, the resulting ketone can undergo base-catalyzed α-halogenation. libretexts.org The presence of a base generates an enolate, which then acts as a nucleophile, attacking a halogen molecule (e.g., Br₂). libretexts.org

| Reaction (starting from this compound) | Base | Reagent(s) | Major Product |

| Williamson Ether Synthesis | NaH | CH₃I | 1-Methoxy-3-propoxycyclohexane |

| Elimination (via Tosylate) | K-OtBu | 1. TsCl, Pyridine (B92270); 2. K-OtBu | 3-Propoxycyclohex-1-ene |

| A representative table of predicted base-catalyzed/promoted reactions. |

Transition Metal Catalysis for Functionalization

The functionalization of saturated rings like the cyclohexane moiety in this compound is a challenging yet highly valuable transformation. Transition metal catalysis provides a means to activate otherwise inert C-H bonds, enabling the introduction of new functional groups. Key strategies include directed C-H activation, where a functional group on the substrate guides the catalyst to a specific site, and non-directed functionalization. The hydroxyl group in this compound can act as a directing group, influencing the regioselectivity of these reactions.

Palladium catalysts are widely used for a variety of transformations, including C-H activation and cross-coupling reactions. researchgate.net In the context of cyclohexanol (B46403) derivatives, palladium catalysis has been employed for dehydrogenative aromatization and arylation reactions. For a molecule like this compound, the hydroxyl group could direct the palladium catalyst to activate specific C-H bonds.

Research on related systems, such as the palladium-catalyzed arylation of indolizines, has shown that the reaction can proceed via an electrophilic substitution pathway. nih.govnih.gov In the case of this compound, a plausible pathway for arylation would involve the formation of a palladium-alkoxide, followed by C-H activation at a position influenced by the directing hydroxyl group. The steric bulk of the propoxy group would also play a role in determining the accessible sites for functionalization.

A study on the palladium-catalyzed arylation of allylic benzoates using hypervalent siloxane derivatives demonstrated high yields and stereoselectivity, proceeding with complete inversion of configuration. organic-chemistry.org While this involves an allylic system, it highlights the potential for stereocontrolled palladium-catalyzed reactions on functionalized cyclic systems.

The following table summarizes palladium-catalyzed reactions on analogous cyclic alcohol systems, providing insight into potential transformations for this compound.

| Substrate Analogue | Catalyst | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indolizine | PdCl₂(PPh₃)₂ | Aryl Bromide | 3-Arylindolizine | High | nih.gov |

| Allylic Benzoate | Pd(dba)₂ | Arylsiloxane | Arylated Allyl | Good to Excellent | organic-chemistry.org |

Rhodium catalysts are particularly effective for C-H activation and annulation reactions. rsc.orgnih.govnih.gov The development of rhodium-catalyzed chelation-assisted C-H bond functionalization has provided efficient methods for the transformation of sp² C-H bonds. nih.gov For this compound, the hydroxyl group could serve as a chelating directing group, facilitating the activation of proximal C-H bonds.

Mechanistic studies on rhodium(III)-catalyzed reactions suggest that C-H activation can occur via an electrophilic deprotonation pathway, leading to the formation of an aryl-rhodium intermediate. nih.govsnnu.edu.cn This intermediate can then undergo further reactions, such as insertion into alkenes or alkynes. The regioselectivity of these reactions is often controlled by the directing group and the steric environment of the substrate. In the case of this compound, the interplay between the directing hydroxyl group and the steric hindrance of the propoxy group would be critical in determining the site of functionalization.

The table below presents examples of rhodium-catalyzed functionalizations on related systems.

| Substrate Type | Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Arenes with Directing Groups | [RhCp*Cl₂]₂ | Oxidative Coupling | High efficiency and selectivity | snnu.edu.cn |

| α,β-Unsaturated Imines | Rh(I) complexes | Intramolecular Annulation | Access to highly substituted olefins | nih.gov |

Ruthenium catalysts have shown great utility in oxidation and dehydrogenative coupling reactions. royalsocietypublishing.orgnih.govsciencemadness.orgorganic-chemistry.org Ruthenium-catalyzed oxidation of alcohols can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions. nih.govsciencemadness.org For this compound, a selective oxidation of the secondary alcohol to a ketone, yielding 3-propoxycyclohexan-1-one, would be a highly plausible transformation.

Here are some examples of ruthenium-catalyzed reactions on analogous substrates:

| Substrate Analogue | Catalyst | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Cyclohexene | [(Me₃tacn)(CF₃CO₂)₂Ru(III)(OH₂)]CF₃CO₂ | H₂O₂ (aq) | Oxidative Cleavage | Adipic acid | nih.gov |

| Secondary Alcohols | RuH(CO)Cl(PPh₃)₃ | O₂ | Oxidation | Ketones | royalsocietypublishing.org |

| Allyl Alcohols | [Ru(p-cymene)Cl₂]₂ | Benzaldehyde | Oxidation via H-transfer | Enals/Enones | organic-chemistry.org |

Derivatives and Analogues of 3 Propoxycyclohexan 1 Ol

Synthesis of Novel Functionalized Derivatives

The synthesis of new derivatives from 3-Propoxycyclohexan-1-ol would involve targeted chemical transformations of its two primary functional groups: the hydroxyl group on the cyclohexyl ring and the ether linkage of the propoxy group.

The hydroxyl group of the cyclohexanol (B46403) ring is a prime site for a variety of chemical modifications, allowing for the introduction of diverse functional groups.

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-Propoxycyclohexan-1-one, using common oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC). The choice of oxidant would be crucial to avoid potential side reactions, such as cleavage of the ether linkage under harsh acidic conditions.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. youtube.comyoutube.com This reaction is typically catalyzed by an acid and is reversible. masterorganicchemistry.com By varying the carboxylic acid, a wide array of ester derivatives with different alkyl or aryl side chains can be synthesized, potentially influencing the molecule's polarity and steric bulk.

Dehydration: Acid-catalyzed dehydration of this compound would lead to the formation of an alkene, specifically 3-Propoxycyclohexene. This elimination reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene. khanacademy.org

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles. This two-step process allows for the introduction of halides, azides, nitriles, and other functional groups onto the cyclohexyl ring.

A hypothetical reaction scheme for the modification of the cyclohexanol core is presented below:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | H₂CrO₄ | 3-Propoxycyclohexan-1-one | Oxidation |

| This compound | CH₃COOH, H⁺ | 3-Propoxycyclohexyl acetate | Esterification |

| This compound | H₂SO₄, heat | 3-Propoxycyclohexene | Dehydration |

| This compound | 1. TsCl, pyridine (B92270) 2. NaBr | 1-Bromo-3-propoxycyclohexane | Substitution |

Modification of the propoxy side chain primarily involves cleavage of the ether bond, which is generally unreactive and requires harsh conditions.

Ether Cleavage: The carbon-oxygen bond of the ether can be cleaved using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org This reaction would yield 1,3-cyclohexanediol (B1223022) and propyl iodide or propyl bromide. The reaction proceeds via a nucleophilic substitution mechanism.

Further functionalization could then be carried out on the newly formed hydroxyl group at the 3-position of the cyclohexanediol or on the resulting propyl halide.

A hypothetical reaction for the derivatization of the propoxy side chain is as follows:

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | HI, heat | 1,3-Cyclohexanediol + Propyl iodide | Ether Cleavage |

Structure-Reactivity Relationships in Derived Compounds

The relationship between the molecular structure of the synthesized derivatives and their chemical reactivity is a key aspect of their study. By systematically altering the structure of this compound, one can draw correlations between specific structural features and the observed reactivity.

The introduction of electron-withdrawing or electron-donating groups on the cyclohexyl ring would significantly influence the reactivity of the remaining functional groups. For instance, an electron-withdrawing group would increase the acidity of the hydroxyl proton and could affect the rate of oxidation.

The stereochemistry of the substituents on the cyclohexyl ring would also play a crucial role in determining reactivity. Axial and equatorial substituents exhibit different steric environments, which can influence the accessibility of reagents and the stability of transition states in reactions such as oxidation and esterification. For example, the rate of oxidation of a cyclohexanol can be influenced by whether the hydroxyl group is in an axial or equatorial position. spcmc.ac.in

The nature of the ester group in derivatives obtained from esterification would impact their susceptibility to hydrolysis. Bulky ester groups could provide steric hindrance, slowing down the rate of hydrolysis.

The table below outlines potential structure-reactivity relationships for hypothetical derivatives of this compound:

| Derivative | Structural Modification | Predicted Effect on Reactivity |

| 3-Propoxycyclohexan-1-one | Oxidation of hydroxyl group | Introduction of an electrophilic carbonyl center, allowing for nucleophilic addition reactions. |

| 3-Propoxycyclohexyl acetate | Esterification of hydroxyl group | Masking of the hydroxyl group, preventing reactions at that site. The ester can be hydrolyzed to regenerate the alcohol. |

| 3-Propoxycyclohexene | Dehydration of alcohol | Introduction of a nucleophilic double bond, susceptible to electrophilic addition reactions. |

| 1-Bromo-3-propoxycyclohexane | Substitution of hydroxyl group | Introduction of a leaving group, allowing for further nucleophilic substitution reactions to introduce a variety of functional groups. |

Advanced Spectroscopic and Structural Elucidation of 3 Propoxycyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Propoxycyclohexan-1-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-1 (CH-OH) | 3.5 - 4.0 | Multiplet | |

| H-3 (CH-OPr) | 3.2 - 3.8 | Multiplet | |

| Propoxy CH₂ | 3.3 - 3.6 | Triplet | J = 6.0 - 7.0 |

| Cyclohexane (B81311) CH₂ | 1.0 - 2.2 | Multiplets | |

| Propoxy CH₂ | 1.5 - 1.7 | Sextet | J = 7.0 - 8.0 |

| Propoxy CH₃ | 0.9 - 1.0 | Triplet | J = 7.0 - 8.0 |

| OH | Variable | Singlet (broad) |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| C-1 (CH-OH) | 65 - 75 |

| C-3 (CH-OPr) | 75 - 85 |

| Propoxy CH₂ | 68 - 72 |

| Cyclohexane C-2, C-4, C-5, C-6 | 20 - 45 |

| Propoxy CH₂ | 22 - 26 |

| Propoxy CH₃ | 10 - 12 |

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of 2D-NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For instance, the signal for the proton at C-1 (H-1) would show correlations to the protons on the adjacent carbons (C-2 and C-6). Similarly, the H-3 proton would show correlations to its neighbors on C-2 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, the protons of the propoxy methylene (B1212753) group (OCH₂) would show a correlation to the C-3 carbon of the cyclohexane ring, confirming the position of the propoxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space.

This compound can exist as different stereoisomers (cis and trans isomers, each of which can be a pair of enantiomers). The relative stereochemistry (cis or trans) can be determined by analyzing the coupling constants (J-values) and through NOESY experiments.

For cyclohexane derivatives, the coupling constants between adjacent protons are dependent on their dihedral angle. In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) is smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the H-1 and H-3 signals, the preferred conformation and the relative orientation of the hydroxyl and propoxy groups can be determined. For example, a large coupling constant for the H-1 signal would suggest an axial orientation for this proton, and consequently an equatorial orientation for the hydroxyl group.

NOESY experiments would provide further evidence for the stereochemical assignment. For a cis-isomer, NOE correlations would be expected between the axial protons on the same face of the ring. For a trans-isomer, NOE correlations would be observed between protons on opposite faces of the ring.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the determination of its elemental composition with high accuracy, confirming the molecular formula as C₉H₁₈O₂.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 159.1385 |

| [M+Na]⁺ | 181.1204 |

In an electron ionization (EI) mass spectrum, the molecular ion of this compound would likely be of low abundance. The fragmentation pattern would be dominated by characteristic losses of small molecules and radicals.

Expected Key Fragment Ions:

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 141 | [M - H₂O]⁺ | Loss of water from the alcohol |

| 115 | [M - C₃H₇O]⁺ | Loss of the propoxy group |

| 101 | [M - C₄H₉]⁺ | Alpha-cleavage adjacent to the alcohol |

| 83 | [C₆H₁₁]⁺ | Loss of the propoxy and hydroxyl groups |

| 59 | [C₃H₇O]⁺ | The propoxy cation |

| 43 | [C₃H₇]⁺ | The propyl cation |

The fragmentation would likely be initiated by cleavage of the C-C bonds of the cyclohexane ring and the C-O bond of the ether linkage. The relative abundance of these fragments would provide further clues about the structure of the molecule.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Expected IR and Raman Spectral Data:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3600-3200 (broad) | 3600-3200 (weak) | Stretching |

| C-H (alkane) | 2960-2850 | 2960-2850 | Stretching |

| C-O (ether) | 1150-1085 | 1150-1085 | Stretching |

| C-O (alcohol) | 1075-1000 | 1075-1000 | Stretching |

| C-H (alkane) | 1470-1450 | 1470-1450 | Bending |

| O-H (alcohol) | 1420-1330 | Bending |

The IR spectrum would be dominated by a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cyclohexane and propoxy groups would appear in the 2960-2850 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol groups would be observed in the fingerprint region, between 1150 and 1000 cm⁻¹.

The Raman spectrum would complement the IR data. The C-H and C-C bond vibrations of the aliphatic structure would be expected to show strong Raman signals. The O-H stretch is typically weak in the Raman spectrum.

By combining the information from these various spectroscopic techniques, a comprehensive and unambiguous structural and stereochemical assignment of this compound can be achieved.

Characteristic Absorption Band Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit several key absorption bands that are indicative of its structure. A prominent, broad absorption band would be anticipated in the region of 3200-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening of this peak is due to hydrogen bonding.

The C-O stretching vibrations would also be present. The C-O stretch of the secondary alcohol is expected to appear in the range of 1000-1260 cm⁻¹ . Additionally, the C-O-C stretching of the ether linkage in the propoxy group would likely produce a strong absorption band in the region of 1000-1300 cm⁻¹ .

The aliphatic C-H stretching vibrations from the cyclohexane ring and the propyl group would be observed as strong, sharp peaks in the region of 2850-3000 cm⁻¹ . C-H bending vibrations are expected in the 1350-1480 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In ¹H NMR spectroscopy, the proton of the hydroxyl group (-OH) would typically appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally expected in the range of 1.0-5.0 ppm . The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely resonate as a multiplet in the 3.5-4.5 ppm region. The protons of the propoxy group would show distinct signals: the -O-CH₂- protons would be the most deshielded of the propyl group, appearing around 3.3-3.7 ppm as a triplet. The adjacent -CH₂- protons would be expected around 1.5-1.8 ppm as a sextet, and the terminal -CH₃ protons would appear as a triplet at approximately 0.9-1.0 ppm . The numerous protons of the cyclohexane ring would produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm .

For ¹³C NMR spectroscopy, the carbon atom attached to the hydroxyl group (C-OH) would be expected to have a chemical shift in the range of 65-75 ppm . The carbons of the propoxy group would also have characteristic shifts: the -O-CH₂- carbon would be in the range of 65-75 ppm , the adjacent -CH₂- carbon around 22-26 ppm , and the terminal -CH₃ carbon at approximately 10-15 ppm . The carbons of the cyclohexane ring would have signals in the range of 20-45 ppm .

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Predicted Shift/Frequency |

|---|---|---|

| IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) |

| IR | C-H Stretch | 2850-3000 cm⁻¹ (strong, sharp) |

| IR | C-O Stretch (Alcohol) | 1000-1260 cm⁻¹ |

| IR | C-O-C Stretch (Ether) | 1000-1300 cm⁻¹ |

| ¹H NMR | -OH | 1.0-5.0 ppm (broad singlet) |

| ¹H NMR | CH-OH | 3.5-4.5 ppm (multiplet) |

| ¹H NMR | -O-CH₂- | 3.3-3.7 ppm (triplet) |

| ¹H NMR | -CH₂- (propyl) | 1.5-1.8 ppm (sextet) |

| ¹H NMR | -CH₃ | 0.9-1.0 ppm (triplet) |

| ¹H NMR | Cyclohexane CH₂ | 1.0-2.0 ppm (multiplets) |

| ¹³C NMR | C-OH | 65-75 ppm |

| ¹³C NMR | -O-CH₂- | 65-75 ppm |

| ¹³C NMR | -CH₂- (propyl) | 22-26 ppm |

| ¹³C NMR | -CH₃ | 10-15 ppm |

X-ray Crystallography of Crystalline Forms and Derivatives

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published X-ray crystal structures for this compound or any of its crystalline derivatives. Therefore, detailed information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, which would be derived from X-ray crystallography, is not available at this time. The determination of the crystal structure would require the synthesis and crystallization of the compound, followed by single-crystal X-ray diffraction analysis. Such a study would be invaluable for understanding the three-dimensional arrangement of the molecule in the solid state and for correlating its structure with its physical and chemical properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Theoretical and Computational Chemistry of 3 Propoxycyclohexan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing profound insights into the behavior of molecules at the electronic level. For a molecule like 3-Propoxycyclohexan-1-ol, these calculations would be instrumental in understanding its fundamental properties.

Electronic Structure Analysis

An electronic structure analysis of this compound would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory). These methods solve the Schrödinger equation for the molecule to yield its wave function and electron density.

From these fundamental outputs, a wealth of information can be derived, including:

Molecular Orbital (MO) energies and shapes: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of its kinetic stability.

Electron density distribution and electrostatic potential: These properties reveal the electron-rich and electron-poor regions of the molecule, which are key to predicting how it will interact with other molecules. For this compound, this would highlight the polarity of the hydroxyl and ether groups.

Atomic charges: Various population analysis schemes (e.g., Mulliken, Natural Bond Orbital) can be used to assign partial charges to each atom, offering a simplified but useful picture of the charge distribution.

A hypothetical data table for such an analysis might look like this:

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Energetic Landscape Mapping of Conformers

Due to the flexibility of the cyclohexane (B81311) ring and the propoxy side chain, this compound can exist in numerous conformations. Mapping the energetic landscape involves identifying the stable conformers (local minima on the potential energy surface) and the transition states that connect them.

This process typically involves:

Conformational search: Using systematic or stochastic search algorithms to generate a wide range of possible molecular geometries.

Geometry optimization: Optimizing the geometry of each potential conformer to find the nearest local energy minimum.

Frequency calculations: Calculating the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

The relative energies of the different chair and boat conformations of the cyclohexane ring, as well as the orientation of the hydroxyl and propoxy groups (axial vs. equatorial), would be determined. For instance, it is generally observed that bulky substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance.

A potential data table summarizing these findings would be:

| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Population (%) at 298.15 K |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of this compound that are not accessible from static quantum chemical calculations.

Conformational Dynamics and Stability

An MD simulation of this compound would involve numerically integrating Newton's equations of motion for all atoms in the system. This would generate a trajectory of atomic positions and velocities over time.

Analysis of this trajectory would reveal:

Conformational transitions: The simulation could capture transitions between different chair and boat conformations of the cyclohexane ring, as well as rotations around the C-O bonds of the propoxy group. The frequency and pathways of these transitions could be quantified.

Solvent Effects on Molecular Behavior

The behavior of this compound would be significantly influenced by its environment. MD simulations are particularly well-suited to studying solvent effects by explicitly including solvent molecules in the simulation box.

Simulations in different solvents (e.g., water, ethanol, a non-polar solvent) would allow for the investigation of:

Solvation structure: The arrangement of solvent molecules around the solute, particularly around the polar hydroxyl and ether groups, could be characterized by calculating radial distribution functions.

Hydrogen bonding: The formation and lifetime of hydrogen bonds between the hydroxyl group of this compound and solvent molecules, as well as intramolecular hydrogen bonding, could be analyzed.

Conformational preferences: The relative stability of different conformers can change depending on the solvent, and MD simulations could capture these solvent-induced conformational shifts.

Reaction Pathway and Transition State Modeling

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism and energetics. For this compound, one could investigate reactions such as its oxidation or dehydration.

This type of modeling involves:

Identifying reactants, products, and potential intermediates.

Locating the transition state (TS) structure for each elementary reaction step. The TS is a first-order saddle point on the potential energy surface.

Calculating the activation energy (the energy difference between the reactants and the transition state).

Confirming the reaction pathway by performing an Intrinsic Reaction Coordinate (IRC) calculation, which traces the path from the transition state down to the connected reactants and products.

A summary of such a study could be presented in a table like this:

| Reaction | Reactants | Transition State | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Computational Insights into Reaction Mechanisms

Dehydration of the Cyclohexanol (B46403) Moiety

The acid-catalyzed dehydration of cyclohexanols is a well-understood reaction that typically proceeds through an E1 elimination mechanism. Computational studies on cyclohexanol itself and its simple alkylated derivatives can provide a model for the dehydration of this compound. The generally accepted mechanism involves three principal steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's oxygen atom by an acid catalyst, forming a good leaving group (water). athabascau.calibretexts.org

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation on the cyclohexane ring. athabascau.calibretexts.org This step is typically the rate-determining step of the reaction.

Deprotonation: A base (often a water molecule or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon, resulting in the formation of a double bond and yielding an alkene. athabascau.ca

For this compound, this would likely lead to the formation of 3-propoxycyclohexene. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the energy profile of this reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface can be constructed.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from a DFT study of the acid-catalyzed dehydration of this compound. The values are representative of typical calculations for such reactions.

| Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactant + H+ | 0.0 | Initial state with this compound and a proton source. |

| 2 | Protonated Alcohol | -5.2 | Exothermic protonation of the hydroxyl group. |

| 3 | Transition State 1 (TS1) | +25.8 | Energy barrier for the departure of the water molecule. |

| 4 | Carbocation Intermediate + H2O | +15.3 | Formation of the secondary carbocation and a water molecule. |

| 5 | Transition State 2 (TS2) | +18.1 | Energy barrier for the deprotonation step. |

| 6 | Product (3-propoxycyclohexene) + H3O+ | -2.5 | Final product and regenerated acid catalyst. |

Oxidation of the Secondary Alcohol

The secondary alcohol group in this compound can be oxidized to a ketone, yielding 3-propoxycyclohexanone. A variety of oxidizing agents can accomplish this, and computational studies have been pivotal in understanding the mechanisms of these reactions, for instance, with chromium-based reagents or through catalytic systems. mdpi.comrsc.orgmasterorganicchemistry.comchemistrysteps.com

DFT calculations can be employed to investigate the reaction mechanisms of alcohol oxidation. mdpi.comrsc.org These studies often focus on elucidating the structure of the active oxidant and the transition state of the hydrogen abstraction step. For example, in a chromic acid oxidation, the mechanism is thought to involve the formation of a chromate (B82759) ester followed by an E2-like elimination of a proton from the carbon bearing the oxygen.

A hypothetical reaction profile for the oxidation of this compound, as might be determined by computational analysis, is presented below.

| Step | Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactant + Oxidant | 0.0 | Initial state with this compound and the oxidizing agent. |

| 2 | Intermediate Complex | -3.1 | Formation of an intermediate, such as a chromate ester. |

| 3 | Transition State | +12.5 | Energy barrier for the rate-determining hydrogen abstraction step. |

| 4 | Product (3-propoxycyclohexanone) + Reduced Oxidant | -45.7 | Final ketone product and the reduced form of the oxidant. |

Cleavage of the Propoxy Ether Linkage

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the nature of the carbon atoms attached to the ether oxygen.

Given that the propoxy group is a primary alkyl group, an S(_N)2 mechanism is highly probable for the cleavage of the propyl-oxygen bond. The reaction would likely proceed as follows:

Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid.

Nucleophilic Attack: A halide ion (e.g., Br or I) acts as a nucleophile and attacks the less sterically hindered carbon of the ether, which in this case would be the primary carbon of the propyl group. This results in the displacement of the cyclohexanol moiety as a leaving group.

Computational modeling can predict the activation energy for the S(_N)2 transition state and confirm the stereochemical outcome of the reaction.

An illustrative data table for the S(_N)2 cleavage of the ether bond is provided below.

| Step | Species | Relative Enthalpy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactant + HBr | 0.0 | Initial state with this compound and hydrogen bromide. |

| 2 | Protonated Ether | -8.9 | Protonation of the ether oxygen. |

| 3 | Transition State | +22.4 | Energy barrier for the S(_N)2 attack of the bromide ion on the propyl group. |

| 4 | Products (Cyclohexane-1,3-diol + Propyl Bromide) | +5.7 | Formation of the final products. |

Role of 3 Propoxycyclohexan 1 Ol As a Chemical Intermediate

Precursor in Complex Organic Molecule Synthesis

While specific, publicly documented examples of 3-Propoxycyclohexan-1-ol as a direct precursor in the synthesis of highly complex, named organic molecules are limited in readily available scientific literature, its structural attributes position it as a logical starting material for various synthetic endeavors. The hydroxyl group can be readily converted into a variety of other functional groups, such as ketones, esters, or halides, or it can serve as a nucleophilic site for the attachment of other molecular fragments.

The propoxy group, being relatively inert under many reaction conditions, can act as a directing group or a molecular scaffold, influencing the stereochemistry of subsequent reactions on the cyclohexane (B81311) ring. The presence of this ether linkage also imparts specific solubility and polarity characteristics to the molecule and its derivatives. Theoretical synthetic pathways could involve the use of this compound in the preparation of substituted cyclohexanes with potential applications in materials science and medicinal chemistry, although specific industrial-scale syntheses of this nature are not widely reported.

Building Block for Advanced Chemical Architectures

As a chemical building block, this compound offers a six-carbon cyclic core that can be incorporated into larger, more intricate chemical architectures. The cyclohexane ring provides a rigid and well-defined three-dimensional structure, which is a desirable feature in the design of new materials and pharmacologically active compounds.

The dual functionality of the molecule allows for orthogonal chemical strategies, where the hydroxyl and propoxy groups can be manipulated independently. For instance, the alcohol can be protected, allowing for chemical modifications at other positions on the ring, followed by deprotection and further reaction at the hydroxyl site. This step-wise approach is fundamental in the construction of advanced chemical structures with precise functional group placement. The lipophilic nature of the propoxy group combined with the hydrophilic character of the alcohol group makes it an interesting building block for molecules designed to have specific interfacial properties.

Application as an Intermediate in Specific Industrial Syntheses

In the industrial sector, this compound is utilized as an intermediate in the manufacture of a range of chemical products. europa.eu Its application is noted in the production of polymers, where it can be incorporated into the polymer backbone or used as a modifying agent to tailor the final properties of the material. europa.eu Furthermore, it serves as an intermediate in the formulation of adhesives, sealants, and coating products. europa.eu

The European Chemicals Agency (ECHA) reports that this substance has an industrial use that results in the manufacturing of other substances, confirming its role as a chemical intermediate. europa.eu Industries that utilize this compound as an intermediate include the manufacturing of:

Machinery and vehicles europa.eu

Plastic products europa.eu

Electrical, electronic, and optical equipment europa.eu

Chemicals europa.eu

Widespread use by professional workers is also documented in products such as polymers, adhesives, sealants, coating products, fillers, putties, and modeling clay. europa.eu

Industrial Use of this compound as an Intermediate

| Industrial Sector | Application of this compound as an Intermediate |

|---|---|

| Polymers | Used in the manufacturing of polymers. europa.eu |

| Formulations | An intermediate in adhesives, sealants, and coating products. europa.eu |

| Manufacturing | Employed in the production of machinery, vehicles, and plastic products. europa.eu |

| Electronics | Utilized in the manufacturing of electrical and electronic equipment. europa.eu |

| Chemicals | Serves as an intermediate in the synthesis of other chemicals. europa.eu |

Green Chemistry and Sustainable Synthetic Approaches for 3 Propoxycyclohexan 1 Ol

Atom Economy and Process Efficiency in Production

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. mlsu.ac.in Two plausible synthetic routes for 3-Propoxycyclohexan-1-ol are the Williamson ether synthesis and the acid-catalyzed ring-opening of an epoxide. An analysis of their theoretical atom economies reveals distinct efficiency profiles.

Route 1: Williamson Ether Synthesis

This method involves the reaction of a deprotonated cyclohexanediol with a propyl halide. byjus.comwikipedia.org For instance, reacting sodium 3-hydroxycyclohexan-1-olate with 1-bromopropane (B46711) would yield this compound and sodium bromide as a byproduct.

The atom economy for this reaction is calculated as:

(Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

Theoretical Atom Economy for Williamson Ether Synthesis

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Atom Economy (%) |

|---|---|---|---|---|

| Cyclohexane-1,3-diol | 116.16 | This compound | 158.24 | |

| Sodium | 22.99 | |||

| 1-Bromopropane | 122.99 |

| Total Reactants | 262.14 | | | 60.36% |

This calculation highlights that a significant portion of the reactant mass is converted into a byproduct (sodium bromide), thus lowering the atom economy.

Route 2: Ring-Opening of Cyclohexene (B86901) Oxide

An alternative approach is the acid-catalyzed ring-opening of cyclohexene oxide with propanol. researchgate.nettandfonline.com This reaction, in principle, can be highly atom-economical as all atoms from the reactants are incorporated into the final product.

Theoretical Atom Economy for Epoxide Ring-Opening

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Atom Economy (%) |

|---|---|---|---|---|

| Cyclohexene oxide | 98.14 | This compound | 158.24 | |

| Propanol | 60.10 |

| Total Reactants | 158.24 | | | 100% |

From an atom economy perspective, the ring-opening of cyclohexene oxide is superior. However, process efficiency also considers factors like reaction yield, selectivity (formation of the desired isomer), and the energy required for purification. Lewis acid catalysts have been shown to be effective for such ring-opening reactions, but selectivity between different regioisomers can be a challenge. researchgate.net

Development of Environmentally Benign Reaction Conditions

The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. Green chemistry encourages the use of safer solvents and the reduction of auxiliary substances. mlsu.ac.in

In the context of the Williamson ether synthesis, traditional protocols often use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.comlibretexts.org These solvents are effective but pose environmental and health risks. whiterose.ac.uk A greener alternative is to use the alcohol reactant (propanol) as the solvent, which minimizes the number of components. The use of a phase-transfer catalyst can also enhance reaction rates in less hazardous solvent systems.

For the ring-opening of cyclohexene oxide, solvent-free conditions are potentially feasible, with one of the liquid reactants serving as the reaction medium. researchgate.net This dramatically reduces waste and simplifies product work-up. The use of solid acid catalysts, such as certain metal-organic frameworks (MOFs) or zeolites, can also contribute to a greener process by allowing for easier separation and catalyst recycling, minimizing waste generation. researchgate.net Research on the alcoholysis of cyclohexene oxide has shown high conversion rates with recyclable catalysts. researchgate.net

The table below outlines a comparison of traditional versus greener conditions for the synthesis of this compound.

Comparison of Reaction Conditions

| Synthesis Step | Traditional Approach | Greener Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Solvent | DMF, DMSO, Xylene masterorganicchemistry.comprepchem.com | Propanol (reactant as solvent), 2-MeTHF, CPME whiterose.ac.ukmerckmillipore.com, or solvent-free | Safer Solvents, Waste Prevention |

| Base (Williamson) | Sodium Hydride, Sodium Metal prepchem.comucla.edu | Potassium Carbonate | Use of less hazardous reagents |

| Catalyst (Ring-Opening) | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids (e.g., MOFs, zeolites) researchgate.net | Catalysis, Waste Prevention |

| Energy Input | High temperatures often required wjpmr.com | Lower reaction temperatures, microwave-assisted synthesis wjpmr.com | Energy Efficiency |

Biocatalytic Synthesis and Transformation Potential

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions (typically aqueous media at ambient temperature and pressure), and reduced environmental impact. chemrxiv.orgchemrxiv.orgnih.gov While specific enzymes for the synthesis of this compound have not been detailed in the literature, the potential for biocatalytic routes exists based on known enzyme classes.

Enzymes such as ether synthases are known to form ether linkages in natural product biosynthesis. chemrxiv.orgchemrxiv.orgresearchgate.net Recent research has focused on expanding the biocatalytic toolbox to include enzymes capable of forming ether bonds, which could be engineered for specific substrates. chemrxiv.orgchemrxiv.org For example, engineered P450 enzymes have shown promise in catalyzing reactions on silyl (B83357) enol ethers. caltech.edu

A hypothetical biocatalytic approach could involve a hydrolase enzyme for the regioselective ring-opening of cyclohexene oxide by propanol. Such enzymes often exhibit high enantioselectivity, which would be a significant advantage in producing a specific stereoisomer of this compound. Biocatalysis is recognized as a greener pathway for the hydrolysis of epoxides. researchgate.net

The potential for biocatalytic synthesis represents a frontier in the sustainable production of this compound, promising high efficiency and minimal environmental impact. Further research into enzyme discovery and engineering is necessary to realize this potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.